SB-235699 vs. SB-242235: Sub-100 nM vs. Micromolar p38α Inhibitory Potency
SB-235699 exhibits high-affinity binding to p38α MAP kinase with a Kd of 12 nM and IC50 values ranging from 38 nM to 60 nM in enzymatic fluorescence emission assays [1]. In direct cross-study comparison, the structurally related analog SB-242235—which substitutes the pyridin-4-yl group with a 2-methoxypyrimidine—demonstrates substantially weaker inhibition, with an IC50 of 1.0 μM (1000 nM) in primary human chondrocytes stimulated with IL-1β [2]. The approximately 20-fold difference in potency between these two pyridinylimidazole derivatives underscores the critical impact of the C5 substituent on target engagement.
| Evidence Dimension | p38α MAP kinase inhibition potency (IC50/Kd) |
|---|---|
| Target Compound Data | Kd = 12 nM; IC50 = 38–60 nM |
| Comparator Or Baseline | SB-242235: IC50 = 1.0 μM (1000 nM) in human chondrocytes |
| Quantified Difference | Approximately 17- to 83-fold lower IC50 for SB-235699 (depending on assay endpoint) |
| Conditions | p38α kinase fluorescence emission assay (Perkin-Elmer LS 50B fluorimeter, pH 7.6) for SB-235699; IL-1β-stimulated primary human chondrocytes for SB-242235 |
Why This Matters
Higher potency at the enzymatic level reduces the required compound concentration to achieve target engagement, minimizing off-target effects and enabling lower dosing in cellular and in vivo studies.
- [1] BindingDB. BDBM50099331 affinity data: Kd 12 nM, IC50 38 nM and 60 nM against p38α. View Source
- [2] ChemicalBook. SB-242235 product page: IC50 1.0 μM in human chondrocytes. View Source
